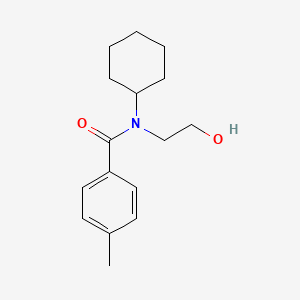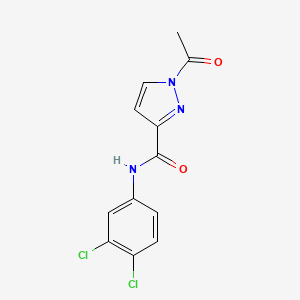![molecular formula C19H22ClN3O B5688432 (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Wirkmechanismus
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine selectively inhibits SYK, a non-receptor tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to B-cell activation, proliferation, and survival. Inhibition of SYK by (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine also inhibits B-cell proliferation and migration. (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has several advantages for lab experiments, including its selectivity for SYK and its potent antitumor activity in preclinical models. However, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials is still being investigated.
Zukünftige Richtungen
For (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine include clinical trials in B-cell malignancies, as well as investigations into its potential use in other diseases, such as autoimmune disorders. Additionally, studies are needed to determine the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials, as well as its potential for combination therapy with other agents. Finally, investigations into the mechanisms of resistance to (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine are needed to develop strategies to overcome resistance and improve clinical outcomes.
Synthesemethoden
The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine involves a multistep process that includes the formation of key intermediates and the final coupling reaction. The starting material, 3-chlorobenzaldehyde, is reacted with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)phenyl isocyanate to form the carbamate intermediate, which is subsequently coupled with 4-bromobenzoyl chloride to form (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine.
Wissenschaftliche Forschungsanwendungen
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has antitumor activity in mouse models of CLL, DLBCL, and MCL.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSLTDVTCFBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl][4-(dimethylamino)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)


![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)



![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)